molecular formula C6H10N2O B3379406 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 1568191-60-5

(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B3379406
CAS No.: 1568191-60-5
M. Wt: 126.16 g/mol
InChI Key: IYZHSRBTZXDIHP-YFKPBYRVSA-N
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Description

For Research Use Only. Not for Human or Veterinary Diagnosis or Therapy. (1S)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-based compounds are recognized as privileged structures in rational drug design, known for their ability to interact with multiple biological targets and their favorable drug-like properties . While specific biological data for this (1S) enantiomer requires further investigation, pyrazole scaffolds, in general, demonstrate a broad spectrum of pharmacological activities. Related compounds in this class have been extensively studied and shown promising results as potent tubulin polymerization inhibitors, which is a key mechanism of action for novel antitumor agents . Research into similar structures has identified specific pyrazole derivatives with high inhibitory activity against various human tumor cell lines, including leukemia (K562), breast cancer (MCF-7), and lung cancer (A549) cells . The exploration of such chiral molecules is crucial for understanding structure-activity relationships and developing selective therapeutic candidates. Handling and Storage: Please note that the related (1R) enantiomer has associated hazard statements (H315, H319, H335) and recommended precautionary measures . We advise consulting the Safety Data Sheet (SDS) for this product and handling all laboratory chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHSRBTZXDIHP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568191-60-5
Record name (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
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In Depth Spectroscopic and Structural Characterization of 1s 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For a chiral molecule like (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, advanced NMR methods provide deep insights into its stereochemistry, conformational dynamics, and the electronic environment of its atoms.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are tabulated below. These predictions are based on the known spectra of 1-methyl-1H-pyrazole, substituted pyrazoles, and chiral alcohols.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 (pyrazole) ~6.2 d ~2.0
H5 (pyrazole) ~7.3 d ~2.0
N-CH₃ ~3.8 s -
CH-OH ~4.9 q ~6.5
CH₃ (ethyl) ~1.5 d ~6.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C3 (pyrazole) ~150
C4 (pyrazole) ~105
C5 (pyrazole) ~130
N-CH₃ ~39
CH-OH ~65

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating processes that involve the interchange of nuclei between different magnetic environments. For this compound, DNMR could be employed to study the rotation around the C-C bond connecting the chiral center and the pyrazole (B372694) ring. This rotation may be hindered, leading to different stable conformers that could potentially be observed at low temperatures.

Furthermore, in the presence of its enantiomer, (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, chiral resolving agents can be used to induce diastereomeric interactions. These interactions would result in separate NMR signals for the two enantiomers, allowing for the determination of enantiomeric purity.

Multidimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the conformational preferences of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methine proton of the ethyl group and the methyl protons, as well as the coupling between the H4 and H5 protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds). For instance, correlations would be expected between the N-CH₃ protons and the C5 and N1 carbons of the pyrazole ring, and between the methine proton (CH-OH) and the C3 and C4 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, which is invaluable for conformational analysis. For example, NOE correlations between the methine proton and the pyrazole protons could help to determine the preferred orientation of the ethan-1-ol substituent relative to the pyrazole ring.

Solid-state NMR (ssNMR) provides structural information on crystalline materials, offering a bridge between crystallographic and solution-state data. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be particularly informative. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. These differences can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Studies on other pyrazole derivatives have shown that ssNMR is effective in determining tautomeric forms and hydrogen bonding patterns in the solid state. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch (H-bonded) 3200-3500 Strong, broad Weak
C-H stretch (aromatic) 3100-3150 Medium Medium
C-H stretch (aliphatic) 2850-3000 Medium Strong
C=N stretch (pyrazole) ~1550 Medium Strong
C=C stretch (pyrazole) ~1480 Medium Strong
C-O stretch (alcohol) 1050-1150 Strong Weak

The most prominent feature in the IR spectrum would be a broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. The position and shape of this band are sensitive to the strength and nature of the hydrogen bonds formed in the condensed phase. In the Raman spectrum, the pyrazole ring vibrations are expected to be strong, providing a characteristic fingerprint of the heterocyclic moiety.

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Assignment and Conformational Studies

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of chiral centers and for studying the conformational landscape of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum provides information about the stereochemistry of the molecule. For this compound, the VCD signals in the C-H and C-O stretching regions would be particularly sensitive to the absolute configuration at the chiral center. Comparison of the experimental VCD spectrum with quantum chemical calculations would allow for an unambiguous assignment of the (S)-configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. The electronic transitions of the pyrazole chromophore will give rise to ECD signals (Cotton effects). The sign and magnitude of these Cotton effects are determined by the chirality of the molecule. Theoretical calculations of the ECD spectrum for the (S)-enantiomer would be crucial for interpreting the experimental data and confirming the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to ECD through the Kronig-Kramers relations. ORD is another valuable tool for assigning the absolute configuration of chiral molecules.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.

While a crystal structure for the title compound is not available, the structure of a similar compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), provides valuable insights. nih.gov Based on this related structure, one can expect that the pyrazole ring in this compound is planar.

Table 4: Predicted Key Geometric Parameters from X-ray Crystallography

Parameter Predicted Value
C-O bond length ~1.43 Å
C-C (ethyl) bond length ~1.52 Å
C3-C(ethyl) bond length ~1.50 Å

Crucially, the crystal structure would reveal the network of intermolecular interactions. The hydroxyl group is expected to act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or more complex networks in the crystal lattice, which dictates the packing of the molecules.

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing data on the exact molecular weight and elemental composition. For this compound, HRMS analysis offers unambiguous confirmation of its molecular formula and insights into its structural stability through controlled fragmentation experiments.

The analysis begins with the determination of the compound's exact mass. The molecular formula of this compound is C₆H₁₀N₂O. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision, typically to four or more decimal places. This experimental value is then compared to the theoretically calculated mass to confirm the elemental composition.

Table 1: Theoretical and Expected HRMS Data for the Protonated Molecule [M+H]⁺
Molecular FormulaAdductCalculated Exact Mass (m/z)Expected Experimental Mass (m/z)Mass Accuracy (ppm)
C₆H₁₀N₂O[M+H]⁺127.0866~127.0865< 5 ppm

Isotopic analysis further corroborates the molecular formula. The presence of isotopes, such as ¹³C, ¹⁵N, and ¹⁷O, results in a characteristic isotopic pattern in the mass spectrum. The most abundant peak corresponds to the monoisotopic mass (M), while smaller peaks (M+1, M+2, etc.) appear at higher m/z values. The relative abundance of these isotopic peaks can be predicted based on the natural abundance of the isotopes for a given elemental formula. For C₆H₁₀N₂O, the M+1 peak is primarily due to the presence of six carbon atoms (¹³C) and two nitrogen atoms (¹⁵N).

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound
Isotopologue PeakCalculated Mass (m/z)Predicted Relative Abundance (%)Primary Contributing Isotopes
M (C₆H₁₀N₂O)⁺126.0793100.00¹²C, ¹H, ¹⁴N, ¹⁶O
M+1127.08247.38¹³C, ¹⁵N
M+2128.08510.24¹³C₂, ¹⁸O

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides critical information about the compound's structure by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. For this compound, several key fragmentation pathways can be proposed based on the known behavior of alcohols and pyrazole derivatives. researchgate.netlibretexts.org

The molecular ion [M]⁺• at m/z 126 is expected to undergo initial fragmentation through common pathways for alcohols, such as alpha-cleavage. libretexts.org Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. This can lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized ion. Another plausible fragmentation is the loss of a water molecule (H₂O), a characteristic pathway for alcohols. libretexts.org Subsequent fragmentation of the pyrazole ring itself can occur, often involving the loss of HCN or N₂. researchgate.net

Table 3: Proposed Key Fragment Ions in the Mass Spectrum of this compound
Proposed Fragment Ion (m/z)Proposed Neutral LossFormula of FragmentProposed Fragmentation Pathway
127.0866-[C₆H₁₁N₂O]⁺Protonated Molecule [M+H]⁺
111.0553CH₄[C₅H₇N₂O]⁺Loss of methane (B114726) from [M+H]⁺
109.0760H₂O[C₆H₉N₂]⁺Loss of water from [M+H]⁺
96.0658CH₃O•[C₅H₈N₂]⁺•Loss of methoxy (B1213986) radical
82.0553C₂H₄O[C₄H₆N₂]⁺•Loss of acetaldehyde (B116499) from molecular ion
68.0502C₃H₆O[C₃H₄N₂]⁺•Loss of propanone from molecular ion

Computational Chemistry and Theoretical Investigations of 1s 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of molecular systems. researchgate.netnih.gov Its balance of accuracy and computational cost makes it an ideal tool for studying compounds like (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Geometric and Electronic Structure Elucidation

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov

The optimized geometry of a molecule like this compound would reveal key structural information such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's conformation and steric properties.

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its chemical behavior. DFT calculations can determine various electronic properties, including the total energy, dipole moment, and the energies of the frontier molecular orbitals. researchgate.netnih.gov

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Derivative Core Structure (from analogous systems)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.35 C5-N1-N2
N2-C3 1.33 N1-N2-C3
C3-C4 1.40 N2-C3-C4
C4-C5 1.38 C3-C4-C5
C5-N1 1.36 C4-C5-N1

Note: The data presented in this table is illustrative and based on computational studies of similar pyrazole compounds. The exact values for this compound would require a specific DFT calculation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation

A significant advantage of DFT is its ability to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a valuable tool for structure confirmation. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly employed for this purpose. The calculated chemical shifts for pyrazole derivatives have shown good correlation with experimental data. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular functional groups within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.netnih.gov This allows for the prediction of the absorption maxima (λmax) and provides insights into the nature of the electronic excitations.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Pyrazole Derivative (from analogous systems)

Spectroscopic Technique Experimental Value Calculated Value (DFT)
¹H NMR (ppm) - Pyrazole H4 6.42 6.35
¹³C NMR (ppm) - Pyrazole C3 145.81 146.20
IR (cm⁻¹) - C=N stretch 1580 1575
UV-Vis λmax (nm) 250 255

Note: This table provides representative data from studies on other pyrazole compounds to illustrate the typical agreement between experimental and computational results.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net In the MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. FMO analysis of pyrazole derivatives helps in understanding their reactivity in various chemical transformations. researchgate.net

Reaction Mechanism and Transition State Analysis using Computational Methods

Computational methods are indispensable for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Mechanistic Pathways of Asymmetric Reactions Involving the Compound

For a chiral compound like this compound, computational studies can be employed to investigate the mechanistic pathways of asymmetric reactions where it might act as a chiral auxiliary, ligand, or starting material. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. mdpi.com This allows for the determination of the most favorable reaction pathway.

For instance, in a hypothetical asymmetric reduction where the hydroxyl group of the compound coordinates to a metal catalyst, DFT could be used to model the different possible coordination modes and the subsequent hydride transfer step.

Selectivity Origins in Stereoselective Transformations

A crucial aspect of asymmetric synthesis is understanding the origin of stereoselectivity. Computational methods can provide a detailed picture of the transition states leading to different stereoisomers. mdpi.com By comparing the energies of these diastereomeric transition states, the preference for the formation of one stereoisomer over another can be explained.

The analysis of the transition state geometries can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the observed stereoselectivity. nih.gov In reactions involving this compound, the chiral center would play a key role in directing the approach of reagents, and computational analysis of the transition states would be instrumental in rationalizing the stereochemical outcome.

Table 3: Hypothetical Transition State Energy Comparison for a Stereoselective Reaction

Transition State Relative Energy (kcal/mol) Favored Product
TS leading to (R,S)-product 0.0 Major
TS leading to (S,S)-product +2.5 Minor

Note: This table is a hypothetical representation to illustrate how computational energy differences in transition states can explain stereoselectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a chiral and flexible molecule like this compound, MD simulations can provide invaluable insights into its preferred shapes (conformations) and how these are influenced by the surrounding environment, such as different solvents. Such studies are crucial as the conformation of a molecule can significantly affect its chemical reactivity and biological activity.

A typical MD simulation protocol for this molecule would involve placing it in a simulation box filled with solvent molecules, such as water (to represent a polar protic environment), dimethyl sulfoxide (B87167) (DMSO, a polar aprotic environment), or chloroform (B151607) (a nonpolar environment). The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over a period, typically nanoseconds to microseconds.

The resulting trajectory provides a detailed movie of the molecule's motion, from which the conformational landscape can be mapped. A key aspect of the conformational flexibility of this compound is the rotation around the single bond connecting the chiral carbon to the pyrazole ring. By analyzing the dihedral angle defined by atoms C4-C3-C(chiral)-O, one can identify the most stable rotational isomers (rotamers).

Research Findings from a Hypothetical Simulation:

A hypothetical analysis of MD trajectories would likely reveal that the conformational preferences are highly dependent on the solvent. In a nonpolar solvent like chloroform, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the N2 nitrogen of the pyrazole ring would be a dominant stabilizing factor. This would favor a more compact conformation.

Conversely, in a polar protic solvent like water, the hydroxyl group would form strong intermolecular hydrogen bonds with the solvent molecules. This would disrupt the intramolecular hydrogen bond, leading to a more extended and flexible conformational profile. The solvent molecules would form a structured solvation shell around the solute, with water molecules acting as both hydrogen bond donors and acceptors. The analysis of radial distribution functions (RDFs) from the simulation would quantify this structuring, showing high probability peaks for finding water oxygen atoms near the alcohol's hydrogen and water hydrogen atoms near the pyrazole's nitrogen atoms.

The findings could be summarized in a data table illustrating the population of different conformational states based on the key dihedral angle.

Interactive Data Table: Hypothetical Conformational Population Analysis

SolventDihedral Angle Range (°)Conformer TypePopulation (%)Predominant Interaction
Chloroform60 ± 15Gauche (Intramolecular H-bond)75Intramolecular OH···N
Chloroform180 ± 15Anti (Extended)20Steric Minimization
Chloroform-60 ± 15Gauche5Minor Conformer
Water60 ± 30Gauche (Solvated)40Intermolecular OH···H₂O
Water180 ± 30Anti (Solvated)55Intermolecular OH···H₂O
Water-60 ± 30Gauche (Solvated)5Minor Conformer

Note: The data presented in this table is illustrative and based on theoretical principles of molecular dynamics simulations for similar chemical systems.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the scalar fields derived from quantum mechanics, such as the electron density, to partition a molecule into atoms and characterize the chemical bonds between them. The most prominent theory within QCT is the Quantum Theory of Atoms in Molecules (QTAIM).

In a QTAIM analysis of this compound, the electron density of the molecule would be calculated using high-level quantum chemical methods, such as Density Functional Theory (DFT). The topology of this electron density is then analyzed to locate critical points where the gradient of the density is zero. Of particular interest are the Bond Critical Points (BCPs), which are found between any two bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide a quantitative description of the nature of the chemical bond.

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Detailed Research Findings from a Hypothetical Analysis:

A QCT analysis would provide a detailed electronic picture of the molecule. The C-C, C-H, and C-N bonds within the pyrazole ring and the ethyl-alcohol side chain would exhibit BCPs with relatively high ρ values and negative ∇²ρ, confirming their covalent nature.

The analysis would be particularly insightful for weaker interactions. For instance, in the conformation stabilized by an intramolecular hydrogen bond (O-H···N2), a BCP would be found between the hydroxyl hydrogen and the pyrazole nitrogen. The properties at this BCP would be characteristic of a hydrogen bond: a relatively low ρ value and a positive ∇²ρ. This would provide quantitative evidence for the existence and strength of this interaction.

Furthermore, QTAIM can be used to analyze the aromaticity of the pyrazole ring by examining the delocalization of electrons and the properties of the ring critical point (RCP), another type of critical point found at the center of the ring.

Interactive Data Table: Hypothetical QTAIM Bond Critical Point Analysis

BondElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Bond Type
C3-C(chiral)0.245-0.610Covalent
C(chiral)-O0.230-0.550Polar Covalent
N1-N20.310-0.950Covalent
C3-N20.325-1.020Covalent (Polar)
O-H0.350-1.850Polar Covalent
H···N2 (Intramolecular H-Bond)0.025+0.085Hydrogen Bond

Note: The data presented in this table is illustrative and represents typical values expected from a QTAIM analysis on such a molecule.

Research Applications of 1s 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol As a Chiral Scaffold

Role as a Versatile Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional groups of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol position it as a valuable starting material for the synthesis of more complex chiral molecules. Chiral building blocks are fundamental in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms is crucial for biological activity or material properties. researchgate.netnih.gov

Synthesis of Chiral Ligands for Asymmetric Catalysis

The pyrazole (B372694) nitrogen atoms and the hydroxyl group in this compound provide potential coordination sites for metal ions. This makes it a suitable precursor for the synthesis of novel chiral ligands for asymmetric catalysis. nih.govnih.gov The development of new chiral ligands is a continuous effort in organic synthesis to achieve high enantioselectivity in a variety of chemical transformations. nih.gov By modifying the hydroxyl group or other parts of the molecule, a diverse library of ligands could be generated, each with unique steric and electronic properties. These ligands, upon coordination with a metal center (e.g., rhodium, palladium, iridium), could form catalysts for reactions such as asymmetric hydrogenation, C-C bond formation, and other important transformations. researchgate.net

Table 1: Potential Chiral Ligands Derived from this compound

Ligand TypePotential ModificationTarget MetalPotential Application
P,N-LigandConversion of the alcohol to a phosphineRhodium, IridiumAsymmetric Hydrogenation
N,N-LigandDerivatization of the pyrazole ringPalladium, CopperAsymmetric Allylic Alkylation
N,O-LigandDirect use of the alcohol and pyrazole nitrogenZinc, TitaniumAsymmetric Aldol (B89426) Reactions

Construction of Enantiomerically Pure Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in pharmaceuticals and natural products. ardena.com The pyrazole moiety in this compound can serve as a foundational element for the construction of more complex, enantiomerically pure heterocyclic systems. rsc.org The chiral ethanol (B145695) substituent can direct the stereochemical outcome of subsequent ring-forming reactions, leading to the synthesis of novel, optically active pyrazole-fused heterocycles. rsc.org Such scaffolds are highly sought after in drug discovery programs.

Chiral Recognition and Resolution Studies

The ability to distinguish between enantiomers, known as chiral recognition, is crucial for the separation of racemic mixtures and for understanding biological processes. Chiral selectors derived from pyrazole structures have been investigated for their potential in enantioselective separation techniques like high-performance liquid chromatography (HPLC). wikipedia.orgresearchgate.netnih.gov While specific studies on this compound in this context are not readily found, its chiral nature and potential for hydrogen bonding and π-π interactions suggest it could be a candidate for development as a chiral solvating agent or as a component of a chiral stationary phase for chromatographic resolution of racemates.

Fundamental Studies in Asymmetric Catalysis Utilizing Pyrazole-Derived Catalysts

The pyrazole framework is a well-established motif in the design of catalysts for asymmetric synthesis. sigmaaldrich.com The specific stereochemistry of this compound could be leveraged in both organocatalysis and metal-ligand complex catalysis.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral alcohols and amines are common functionalities in organocatalysts. rsc.org this compound itself, or derivatives thereof, could potentially act as an organocatalyst for reactions such as asymmetric Michael additions or aldol reactions, where the hydroxyl group and the pyrazole ring could participate in activating the substrates through hydrogen bonding and other non-covalent interactions. rsc.org

Metal-Ligand Complex Catalysis

As mentioned in section 5.1.1, the primary application of this compound in metal-ligand complex catalysis would be as a precursor to a chiral ligand. Once a metal complex is formed, its catalytic activity and enantioselectivity in various reactions would need to be systematically investigated. Pyrazole-containing ligands have been successfully employed in a range of metal-catalyzed reactions. researchgate.net The performance of a catalyst derived from this compound would be compared with existing catalysts to determine its efficacy and potential for practical applications.

Table 2: Potential Metal-Catalyzed Reactions for Ligands from this compound

Reaction TypeMetalExpected Outcome
Asymmetric Hydrogenation of KetonesRuthenium, RhodiumEnantiomerically enriched secondary alcohols
Asymmetric Heck ReactionPalladiumChiral substituted alkenes
Asymmetric CyclopropanationCopper, RhodiumEnantiomerically pure cyclopropanes

Exploration in Advanced Materials Science

Detailed investigations into the role of this compound in advanced materials science have not been reported in the accessible literature. While chiral pyrazole derivatives are a subject of interest in various chemical fields, the application of this specific compound as a building block for functional materials remains an unexplored area.

Design of Optically Active Functional Materials

There is no available research demonstrating the use of this compound in the design or synthesis of optically active functional materials. Consequently, no data on its incorporation into polymers, metal-organic frameworks (MOFs), or other material matrices to induce chiroptical properties such as circular dichroism (CD) or circularly polarized luminescence (CPL) has been published.

Q & A

Q. What are the standard synthetic protocols for preparing (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazines with β-keto esters or ketones, followed by chiral resolution to isolate the (1S)-enantiomer. For example, pyrazole alcohols are often synthesized via Vilsmeier-Haack conditions using triethylamine as a base and ethanol as a solvent under reflux. Reaction optimization may require adjusting catalysts (e.g., NaH in DMF for substitution) and purification via column chromatography . Chiral resolution techniques like enzymatic kinetic resolution or chiral HPLC are critical to isolate the (1S)-configuration .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and alcohol functionality. Infrared (IR) spectroscopy identifies hydroxyl (~3326 cm⁻¹) and pyrazole ring vibrations (~1516 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography is recommended, especially if chiral centers are present .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound is limited, pyrazole derivatives often exhibit acute toxicity (oral, dermal, or inhalation; Category 4 per EU-GHS). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Emergency protocols should include immediate rinsing for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for stereoselective synthesis?

Yields depend on solvent polarity, temperature, and catalyst choice. For example, using dry ether with LiAlH4 for reductions minimizes side reactions. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance enantiomeric excess. Computational modeling (DFT) may predict favorable transition states for stereocontrol .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

Substituents like methyl or phenyl groups alter electronic and steric properties, impacting interactions with biological targets. For instance, 3,5-diarylpyrazoles show enhanced antimicrobial activity due to increased lipophilicity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC for antimicrobials) and molecular docking (e.g., targeting COX-2 for anti-inflammatory activity) are recommended .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Unexpected splitting in ¹H NMR may arise from diastereotopic protons or dynamic exchange processes. Variable-temperature NMR or 2D techniques (COSY, NOESY) can clarify splitting patterns. For complex mixtures, hyphenated techniques like LC-NMR or GC-MS provide additional resolution .

Q. What advanced methods validate the compound’s chiral purity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers effectively. Polarimetry or CD spectroscopy quantifies enantiomeric excess. Single-crystal X-ray diffraction provides definitive stereochemical assignment, especially for novel derivatives .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

Mechanistic studies may include:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases).
  • Receptor binding studies : Use radioligand displacement assays or surface plasmon resonance (SPR).
  • Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term stability studies?

  • Store samples at -20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Use stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive compounds.
  • Monitor degradation via accelerated stability testing (40°C/75% RH) and UPLC-PDA for impurity profiling .

Q. How can computational tools predict physicochemical properties (e.g., logP, solubility)?

Software like Schrödinger’s QikProp or ACD/Labs calculates logP, pKa, and solubility. Molecular dynamics simulations (e.g., Desmond) model solvation effects. Experimental validation via shake-flask method or HPLC-derived logP ensures accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.